molecular formula C16H14ClN3 B4169456 4-(4-Chlorophenyl)-1-p-tolyl-1H-pyrazol-5-amine

4-(4-Chlorophenyl)-1-p-tolyl-1H-pyrazol-5-amine

Cat. No.: B4169456
M. Wt: 283.75 g/mol
InChI Key: WOVALTFNGRNQRX-UHFFFAOYSA-N
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Description

Significance of Pyrazole (B372694) Derivatives as Privileged Scaffolds in Modern Chemical Science

Pyrazole derivatives are recognized as "privileged scaffolds" in medicinal chemistry, a designation owed to their ability to bind to a wide range of biological targets with high affinity. This versatility stems from the unique electronic and structural properties of the pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms. The pyrazole core can engage in various non-covalent interactions, including hydrogen bonding, metal coordination, and hydrophobic and π-stacking interactions, which are crucial for molecular recognition of biological macromolecules. Consequently, the pyrazole nucleus is a constituent of numerous commercially successful pharmaceuticals.

The Pyrazole-5-Amine Core: Fundamental Structural Attributes and Diverse Research Applications

The pyrazole-5-amine core, characterized by an amino group at the 5-position of the pyrazole ring, offers additional opportunities for structural diversification and biological activity. The presence of the amino group introduces a key hydrogen bond donor and a site for further chemical modification, enhancing the molecule's ability to interact with biological targets. This scaffold is a common feature in compounds investigated for a range of therapeutic applications, including as kinase inhibitors, antimicrobial agents, and anti-inflammatory drugs. The strategic placement of substituents on the pyrazole ring and the exocyclic amine allows for the fine-tuning of the molecule's physicochemical properties and biological activity.

Overview of Academic Research Trajectories for 4-(4-Chlorophenyl)-1-p-tolyl-1H-pyrazol-5-amine and Its Analogs

While specific, in-depth research focused exclusively on this compound is not extensively documented in publicly available literature, the research trajectories of its analogs provide a clear indication of its scientific importance. The synthesis and biological evaluation of 4-aryl-1-aryl-1H-pyrazol-5-amines are recurrent themes in medicinal chemistry research. Studies on related compounds suggest that the 4-(4-chlorophenyl) and 1-p-tolyl substitutions are key for eliciting specific biological responses. Research in this area is primarily directed towards the discovery of novel therapeutic agents, with a significant focus on anticancer and antimicrobial applications.

The general synthetic strategy for this class of compounds often involves the condensation of a β-ketonitrile with a substituted hydrazine (B178648), followed by further modifications. For instance, the reaction of a 3-oxo-2-(substituted-phenyl)propanenitrile with a substituted hydrazine is a common route to 4,5-disubstituted pyrazol-5-amines. Microwave-assisted synthesis has also been reported as an efficient method for the preparation of 1-aryl-1H-pyrazole-5-amines. nih.gov

Table 1: Key Research Areas for Analogs of this compound

Research AreaKey Findings and Rationale
Anticancer Activity Derivatives of pyrazole are known to exhibit potent anticancer properties by targeting various cellular pathways. The substitution patterns on the pyrazole ring, such as the presence of halogenated phenyl groups, can significantly influence their cytotoxic effects against cancer cell lines.
Antimicrobial Activity The pyrazole scaffold is a common feature in novel antimicrobial agents. The specific substituents on the phenyl rings of this compound are anticipated to modulate its activity against a spectrum of bacterial and fungal pathogens.
Kinase Inhibition The pyrazole-5-amine core is a well-established pharmacophore for the design of kinase inhibitors. The structural arrangement of the aryl groups in the target compound makes it a candidate for investigation as an inhibitor of various protein kinases involved in cell signaling and disease progression.

Detailed research into the precise biological mechanisms and potential therapeutic applications of this compound itself represents a promising avenue for future scientific inquiry. The foundation laid by the extensive research on its analogs provides a strong rationale for its further investigation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-chlorophenyl)-2-(4-methylphenyl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3/c1-11-2-8-14(9-3-11)20-16(18)15(10-19-20)12-4-6-13(17)7-5-12/h2-10H,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOVALTFNGRNQRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(C=N2)C3=CC=C(C=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Theoretical and Computational Investigations of 4 4 Chlorophenyl 1 P Tolyl 1h Pyrazol 5 Amine and Its Derivatives

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a foundational understanding of the intrinsic properties of a molecule. eurasianjournals.comnih.gov These methods are crucial for analyzing the electronic structure, stability, and reactivity of pyrazole (B372694) derivatives, offering a detailed picture of their molecular landscape.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. nih.gov For pyrazole derivatives, DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. researchgate.net By calculating the optimized structure, researchers can obtain precise data on bond lengths, bond angles, and dihedral angles, which are in good agreement with experimental findings from techniques like X-ray crystallography. researchgate.net

Furthermore, DFT is widely used to predict various spectroscopic properties. researchgate.net Theoretical vibrational frequencies calculated via DFT can be correlated with experimental FT-IR and FT-Raman spectra to confirm the presence of specific functional groups and understand the vibrational modes of the molecule. tandfonline.comresearchgate.net Similarly, DFT can be employed to calculate Nuclear Magnetic Resonance (NMR) chemical shifts and predict Ultraviolet-Visible (UV-Vis) absorption spectra, aiding in the structural characterization of newly synthesized compounds. researchgate.net

Reactivity profiling through DFT involves calculating global reactivity descriptors. These parameters, derived from the energies of frontier molecular orbitals, help to analyze how molecules interact with one another and predict their chemical behavior. researchgate.net This theoretical foundation is critical for designing rational syntheses and understanding the interaction mechanisms of pyrazole derivatives. researchgate.nettandfonline.com

Table 1: Representative DFT-Calculated Parameters for Pyrazole Derivatives Note: The data below is illustrative for the pyrazole class of compounds and not specific to 4-(4-Chlorophenyl)-1-p-tolyl-1H-pyrazol-5-amine.

ParameterDescriptionTypical Calculated Value/Range
Bond Length (N-N)The distance between the two adjacent nitrogen atoms in the pyrazole ring.1.35 - 1.39 Å
Bond Length (C=N)The distance of the carbon-nitrogen double bond within the pyrazole ring.1.32 - 1.36 Å
Vibrational Frequency (C=N stretch)The stretching frequency corresponding to the C=N bond in the pyrazole ring.1550 - 1650 cm⁻¹
Vibrational Frequency (N-H stretch)The stretching frequency of the N-H bond, if present, on the pyrazole ring.3100 - 3500 cm⁻¹

The electronic and optical properties, as well as the chemical reactivity of a molecule, are largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wuxibiology.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability; a larger energy gap implies higher stability and lower chemical reactivity. researchgate.netajchem-a.com For pyrazole derivatives, analyzing the distribution and energy of these orbitals helps to understand their charge transfer properties and potential applications in areas like optoelectronics. nih.gov

In addition to FMO analysis, understanding the charge distribution within the molecule is essential for identifying reactive sites. tandfonline.com Techniques such as Natural Bond Orbital (NBO) analysis or Mulliken population analysis are used to calculate the atomic charges on each atom in the molecule. researchgate.netresearchgate.net The resulting molecular electrostatic potential (MEP) map visually represents the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is invaluable for predicting how the molecule will interact with other reagents or biological targets. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies for Pyrazole Derivatives Note: These values are examples from the broader class of pyrazole compounds to demonstrate the concept.

Compound ClassHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE in eV)
Substituted Pyrazole A-6.25-1.984.27
Substituted Pyrazole B-5.99-2.153.84
Substituted Pyrazole C-6.51-1.774.74

Molecular Modeling and Simulation Approaches

Molecular modeling techniques are powerful computational tools used to simulate and predict how a ligand, such as a pyrazole derivative, interacts with a biological macromolecule. eurasianjournals.com These methods are fundamental in drug discovery for screening potential inhibitors and understanding their mechanism of action at a molecular level. benthamscience.commdpi.com

Molecular docking is a computational procedure that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein or enzyme. researchgate.net This technique is widely used to screen virtual libraries of compounds against a specific biological target to identify potential drug candidates. nih.gov For pyrazole derivatives, which are known to inhibit various enzymes like kinases and cyclooxygenases, docking studies are essential. rsc.orgsemanticscholar.orgtandfonline.com

The process involves placing the ligand into the binding site of the protein and calculating a "docking score," which estimates the binding affinity. nih.gov The simulation identifies key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the pyrazole derivative and the amino acid residues in the active site. nih.govijper.org These insights provide a theoretical framework for rationally designing new, more potent inhibitors. nih.gov For instance, docking studies on pyrazole derivatives have elucidated their binding modes with targets like VEGFR-2, Aurora A kinase, and CDK2. nih.gov

Table 3: Example of Molecular Docking Results for Pyrazole Derivatives Against Protein Kinases Note: This table presents generalized data from studies on various pyrazole derivatives to illustrate the outputs of docking simulations.

Protein Target (PDB ID)DerivativeBinding Energy (kcal/mol)Key Interacting ResiduesInteraction Type
VEGFR-2 (2QU5)Pyrazole 1b-10.09Cys919, Asp1046Hydrogen Bond
CDK2 (2VTO)Pyrazole 2b-10.35Leu83, Lys33Hydrogen Bond, Hydrophobic
BRAF (V600E)Pyrazole 27e-8.50Cys532, Trp531Hydrogen Bond, π-π Stacking
hCA IIPyrazole P4-7.91His94, Thr200Hydrogen Bond, Hydrophobic

Pharmacophore modeling is a technique used in drug design to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. researchgate.net A pharmacophore model defines the crucial types and locations of features like hydrogen bond acceptors, hydrogen bond donors, hydrophobic centers, and aromatic rings.

For a series of active pyrazole derivatives, a pharmacophore model can be generated to serve as a 3D query for screening large compound databases to find new molecules with potentially similar biological activity. researchgate.net This approach is particularly useful when the 3D structure of the biological target is unknown. By understanding the key interaction features of the pyrazole scaffold, medicinal chemists can design new derivatives with improved potency and selectivity. researchgate.net For example, studies on pyrazole derivatives as anticancer agents have used pharmacophore modeling to identify the necessary features for binding to targets like the B-Raf kinase. researchgate.net

Table 4: Common Pharmacophoric Features for Pyrazole-Based Kinase Inhibitors

Pharmacophoric FeatureDescriptionRole in Kinase Binding
Hydrogen Bond Acceptor (HBA)An atom or group that can accept a hydrogen bond (e.g., N atom in pyrazole).Often interacts with the hinge region of the kinase. mdpi.com
Hydrogen Bond Donor (HBD)An atom or group that can donate a hydrogen bond (e.g., N-H in pyrazole). mdpi.comForms crucial hydrogen bonds with backbone atoms in the active site.
Aromatic Ring (AR)A planar, cyclic, conjugated system (e.g., phenyl or tolyl groups).Engages in π-π stacking or hydrophobic interactions with aromatic residues.
Hydrophobic Feature (HY)A non-polar group (e.g., alkyl or substituted aryl groups).Fits into hydrophobic pockets within the kinase binding site. nih.gov

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govuran.ua A QSAR model is a statistical equation that correlates variations in biological activity with changes in molecular descriptors, which are numerical representations of the physicochemical properties of the molecules. ssrn.com

For pyrazole derivatives, 2D-QSAR or 3D-QSAR studies can be conducted to build predictive models for activities such as anticancer or anti-inflammatory effects. nih.govnih.gov These models help in understanding which structural properties (e.g., electronic, steric, or hydrophobic) are crucial for the desired biological activity. ssrn.com A statistically robust and validated QSAR model can then be used to predict the activity of newly designed, unsynthesized pyrazole derivatives, thereby prioritizing the most promising candidates for synthesis and testing. nih.govnih.gov

Table 5: Example of Statistical Parameters from a QSAR Study on Pyrazole Derivatives Note: This table shows typical statistical metrics used to validate the robustness and predictive power of a QSAR model.

Statistical ParameterSymbolDescriptionAcceptable Value
Correlation CoefficientMeasures the goodness of fit of the model to the training data.> 0.6
Cross-validated Correlation CoefficientMeasures the internal predictive ability of the model (leave-one-out).> 0.5
Predictive Correlation Coefficientr²_predMeasures the predictive power of the model on an external test set.> 0.5
F-test valueFA statistical test of the overall significance of the regression model.High value

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. For pyrazole derivatives, MD simulations have been instrumental in elucidating conformational preferences and the stability of ligand-receptor complexes.

In studies of various pyrazole-based compounds, MD simulations, often extending for nanoseconds, have been employed to analyze the stability of docking poses within the binding sites of target proteins. nih.govnih.gov These simulations reveal that stable ligand binding is characterized by minimal conformational changes and fluctuations of the ligand within the active site. nih.govnih.gov For instance, in a study on pyrazole-carboxamides as carbonic anhydrase inhibitors, 50 ns MD simulations demonstrated that the most active compounds exhibited good stability when docked to the hCA I and hCA II receptors. nih.govnih.gov

The root-mean-square deviation (RMSD) of the protein and ligand atoms is a key metric in these simulations, with lower, stable RMSD values indicating a stable binding complex. Furthermore, root-mean-square fluctuation (RMSF) analysis can pinpoint which residues in the protein are key to the binding interaction by showing their degree of movement during the simulation. For many pyrazole derivatives, key interactions often involve hydrogen bonds and hydrophobic interactions with specific amino acid residues in the target protein's active site.

Table 1: Representative Findings from MD Simulations of Pyrazole Derivatives

Pyrazole Derivative Class Target Protein Simulation Length Key Stability Findings
Pyrazole-carboxamidesCarbonic Anhydrase (hCA I & II)50 nsGood stability with minor conformational changes and fluctuations. nih.govnih.gov
Aminopyrimidinyl Pyrazole AnalogsPolo-like kinase 1 (PLK1)Not SpecifiedUsed to validate docking results and understand binding stability. nih.gov

This table is illustrative and compiled from research on various pyrazole derivatives.

Homology Modeling in the Context of Target Protein Structure Elucidation

When the experimental three-dimensional structure of a target protein is unavailable, homology modeling serves as a crucial computational technique to generate a reliable model. This method relies on the known crystal structure of a homologous protein (a template) to predict the structure of the target protein.

For novel pyrazole derivatives, where the biological target might be a protein with no experimentally determined structure, homology modeling is the first step in structure-based drug design. The quality of a homology model is assessed using tools like Ramachandran plots, which evaluate the stereochemical quality of the protein backbone.

Once a satisfactory model of the target protein is built, it can be used for molecular docking studies to predict the binding mode of compounds like this compound. This allows for the identification of key interacting residues and the formulation of hypotheses about the structure-activity relationship (SAR). For example, in the design of pyrazole derivatives as rearranged during transfection (RET) kinase inhibitors, understanding the structure of the target was essential for subsequent modeling studies. nih.gov

Cheminformatics Approaches for Compound Library Analysis

Cheminformatics encompasses the use of computational and informational techniques to solve problems in chemistry. In the context of pyrazole derivatives, these approaches are vital for analyzing large libraries of compounds to identify promising drug candidates.

Quantitative Structure-Activity Relationship (QSAR) is a prominent cheminformatics method used to correlate the biological activity of compounds with their physicochemical properties or structural features. ej-chem.orgnih.govacs.orgresearchgate.net 2D-QSAR and 3D-QSAR models have been successfully developed for various series of pyrazole derivatives to predict their activity as, for example, anticancer agents or enzyme inhibitors. nih.govssrn.com

These models are built using a "training set" of compounds with known activities and then validated using a "test set" to ensure their predictive power. Descriptors used in QSAR models can range from simple molecular properties like molecular weight and logP to more complex quantum chemical parameters. ej-chem.org The insights gained from QSAR studies can guide the synthesis of new derivatives with potentially enhanced activity. nih.govnih.gov For instance, a 2D-QSAR study on 1H-pyrazole-1-carbothioamide derivatives as EGFR kinase inhibitors revealed that adjacency distance matrix descriptors were influential for the activity. acs.org

Table 2: Examples of Cheminformatics Applications in Pyrazole Research

Cheminformatics Technique Application Area Key Findings/Descriptors
2D-QSARAnticancer activity prediction against various cell lines. nih.govDevelopment of statistically significant models to predict pIC50 values. nih.gov
3D-QSAR (CoMFA/CoMSIA)Design of RET kinase inhibitors. nih.govIdentification of favorable steric, electrostatic, and hydrogen bond donor/acceptor fields for enhanced activity. nih.gov
Machine Learning-based QSARPrediction of hypoglycemic agents. researchgate.netRandom Forest models showed strong predictive capabilities (R² of 0.90). researchgate.net
Pharmacophore ModelingDesign of anticancer agents. ijcrt.orgIdentification of common chemical features essential for biological activity. ijcrt.org

This table is a representative summary of cheminformatics studies on various pyrazole libraries.

In Vitro and Biochemical Elucidation of Biological Modulatory Potential of 4 4 Chlorophenyl 1 P Tolyl 1h Pyrazol 5 Amine Analogs

Investigation of Enzyme and Receptor Interactions

The biological potential of pyrazole (B372694) analogs is often rooted in their ability to specifically interact with and modulate the activity of key proteins, such as enzymes and receptors. In vitro studies provide a controlled environment to quantify these interactions, revealing the potency and selectivity of these compounds against various molecular targets.

In Vitro Enzyme Inhibition Studies (e.g., Kinases, Dipeptidyl Peptidase IV, COX, Viral Proteases)

Analogs built upon the pyrazole core have demonstrated significant inhibitory activity against a wide array of enzymes critical to physiological and pathological processes.

Kinase Inhibition: Protein kinases are a major focus of drug discovery, particularly in oncology, and pyrazole derivatives have been successfully developed as kinase inhibitors nih.gov. The 3-aminopyrazole moiety is a particularly powerful scaffold for designing inhibitors that target the ATP-binding site of kinases nih.gov. Fused pyrazole derivatives have shown potent dual inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) frontiersin.org. For instance, certain pyrazolo[4′, 3′:5,6]pyrano[2,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine analogs exhibited IC50 values in the nanomolar range against these kinases frontiersin.org. Other studies have identified pyrazole derivatives that inhibit PI3 kinase, Cyclin-Dependent Kinase 2 (CDK2), PIM-1 kinase, and Haspin kinase, demonstrating the versatility of this scaffold in targeting different members of the kinome nih.gov.

In Vitro Kinase Inhibition by Pyrazole Analogs
Compound ClassTarget KinaseInhibition (IC50)Reference
Fused Pyrazole DerivativeEGFR0.06 µM frontiersin.org
Fused Pyrazole DerivativeVEGFR-20.22 µM frontiersin.org
Pyrazolo[1,5-a]pyrimidine DerivativePIM-10.60 µM nih.gov
Pyrazole Carbaldehyde DerivativePI3 Kinase0.25 µM nih.gov
Pyrazolo[4,3-f]quinoline DerivativeHaspin>90% inhibition at 100 nM nih.gov

Cyclooxygenase (COX) Inhibition: Certain pyrazole derivatives have been designed as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain nih.govnih.gov. The design of these molecules often mimics celecoxib, a well-known COX-2 inhibitor that also features a pyrazole ring nih.gov. In vitro assays confirmed that newly synthesized pyrazole–pyridazine hybrids can act as potent and selective COX-2 inhibitors, with some trimethoxy-substituted derivatives showing greater inhibitory action than celecoxib, with IC50 values as low as 1.15 µM nih.govrsc.org. The selectivity for COX-2 over COX-1 is a key feature, as it is associated with a reduced risk of gastrointestinal side effects researchgate.net.

Viral Protease Inhibition: The proteases of viruses are essential for their replication, making them prime targets for antiviral therapies. Pyrazole derivatives have been identified as inhibitors of several viral proteases. Studies have shown that pyrazole-3-carboxylic acid derivatives can inhibit the Dengue Virus (DENV) NS2B-NS3 protease with EC50 values down to 2.2 µM in biochemical assays nih.gov. Similarly, in silico and in vitro studies have identified pyrazole analogs as potential inhibitors of the SARS-CoV-2 main protease (Mpro or 3CLpro) and the Chikungunya virus (ChikV) nsP2 protease nih.govmdpi.comeurekaselect.com. One pyrazole derivative showed an IC50 of 14.15 µM against ChikV in a cytopathic effect reduction assay eurekaselect.com.

Other Enzyme Inhibition: The inhibitory potential of pyrazole analogs extends beyond these classes. A series of pyrazole thioether analogs were reported as inhibitors of N-Succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), a bacterial enzyme, with some compounds showing over 90% inhibition at a 100 µM concentration nih.gov. Additionally, 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives have been shown to be potent, reversible, and non-competitive inhibitors of monoamine oxidases (MAOs), with Ki values as low as 10⁻⁸ M nih.gov.

Receptor Binding Profiling and Ligand Affinity Assessments (excluding mammalian/human receptor efficacy)

In addition to inhibiting enzymes, pyrazole derivatives can bind with high affinity to various G protein-coupled receptors (GPCRs) and other receptors. Ligand affinity is typically quantified by determining the inhibition constant (Ki) in radioligand binding assays.

Substituted pyrazole-3-carboxylic acids have been synthesized and shown to have substantial binding affinity for the nicotinic acid receptor, with a 5-butylpyrazole-3-carboxylic acid analog displaying a Ki value of 0.072 µM nih.gov.

Other research has focused on developing pyrazole derivatives as antagonists for cannabinoid receptors. A lead compound, a biarylpyrazole known as SR141716A, is a potent and specific antagonist for the brain cannabinoid receptor (CB1) elsevierpure.comacs.org. Structure-activity relationship studies revealed that substituents at the 1, 3, and 5-positions of the pyrazole ring are critical for high-affinity binding elsevierpure.com.

Furthermore, new pyrazole and isoxazole derivatives have been synthesized and evaluated for their binding affinities at dopamine D2, serotonin 5-HT2A, and 5-HT2C receptors, which are targets for antipsychotic drugs nih.gov. These studies help in profiling the potential pharmacological actions of these compounds by assessing their interaction with key central nervous system receptors nih.gov.

In Vitro Receptor Binding Affinity of Pyrazole Analogs
Compound ClassTarget ReceptorBinding Affinity (Ki)Reference
5-Butylpyrazole-3-carboxylic acidNicotinic Acid Receptor0.072 µM nih.gov
Biarylpyrazole (SR141716A analog)Cannabinoid CB1 ReceptorPotent antagonist binding elsevierpure.comacs.org
Dihydro-1H-indazol-4(5H)-onesDopamine D2, Serotonin 5-HT2A/2CProfiled for antipsychotic potential nih.gov

Cellular Pathway Modulation in Model Systems (In Vitro)

The interaction of pyrazole analogs with specific molecular targets translates into broader effects on cellular functions. In vitro studies using established cell lines are crucial for elucidating how these compounds modulate biochemical processes and signaling pathways, leading to outcomes such as the inhibition of cell growth.

Antiproliferative and Cytostatic Effects on Established Cell Lines

A significant body of research has demonstrated the potent antiproliferative and cytotoxic effects of pyrazole derivatives against a wide spectrum of cancer cell lines. These effects are typically quantified by GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of a given process) values.

A novel series of 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs were evaluated by the National Cancer Institute (NCI), with several compounds exhibiting broad-spectrum antitumor activity against numerous human tumor cell lines with GI50 values below 100 µM researchgate.netnih.gov. One derivative, in particular, showed exceptional activity, with GI50 values in the nanomolar range against approximately 26 different cancer cell lines nih.gov. Another study on pyrazolinyl-indole derivatives found that compound HD05, which contains a 3-(4-chlorophenyl) substituent, showed significant growth inhibition against all nine panels of NCI cell lines, including leukemia, colon, and breast cancer nih.gov. Similarly, 5-aminopyrazole derivatives have also been identified as promising antiproliferative agents, effectively suppressing the growth of specific cancer cell lines nih.gov.

Antiproliferative Activity of Pyrazole Analogs on Cancer Cell Lines
Compound ClassCell LineActivity MetricValueReference
1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole derivative (Compound 14)Leukemia Panel (Average)GI500.03 µM nih.gov
1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole derivative (Compound 14)26 different cell linesGI50<0.01 µM nih.gov
Pyrazolinyl-indole derivative (HD05)Leukemia PanelGrowth Inhibition78.76% at 10 µM nih.gov
Fused Pyrazole DerivativeHepG2 (Liver Cancer)IC500.31 - 0.71 µM frontiersin.org
Pyrazolo[1,5-a]pyrimidine DerivativeHCT116 (Colon Cancer)IC501.51 µM nih.gov

Modulation of Specific Biochemical Processes and Cellular Signaling Pathways

The antiproliferative effects of pyrazole analogs are direct consequences of their ability to interfere with critical cellular signaling pathways. By inhibiting key enzymes like kinases, these compounds can halt the cascades that drive cell growth, survival, and proliferation.

The inhibition of EGFR and VEGFR-2 by pyrazole derivatives directly impacts signaling pathways crucial for tumor growth and angiogenesis frontiersin.org. Similarly, inhibition of the PI3K/AKT/mTOR pathway, a central regulator of cell metabolism, growth, and survival, has been achieved with pyrazole-based inhibitors nih.govdrugbank.com.

Other pyrazole derivatives modulate inflammatory pathways. The pyrazolopyrimidine PP2, an inhibitor of Src family kinases, was shown to block IL-1-induced nitric oxide production in mesangial cells by inhibiting the activation of the NF-κB transcription factor researchgate.net. Likewise, selective COX-2 inhibiting pyrazole-pyridazine hybrids were found to suppress the production of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and prostaglandin-E2 (PGE-2) in macrophage cell lines nih.govrsc.org.

Inhibition of cell cycle kinases, such as Aurora kinases and PLK1, by aminopyrazole derivatives leads to cell cycle arrest and the induction of apoptosis (programmed cell death), representing another key mechanism of their anticancer action nih.govmdpi.com.

DNA Interaction Mechanisms (e.g., DNA Cleavage Properties in Vitro)

Some pyrazole derivatives, particularly when complexed with metal ions like copper(II), can function as artificial chemical nucleases, capable of cleaving DNA acs.orgscispace.comrsc.org. The DNA cleavage ability of these compounds is typically assessed using agarose gel electrophoresis with supercoiled plasmid DNA (e.g., pBR322 or φX174) scispace.comresearchgate.netbenthamdirect.com.

These studies demonstrate that pyrazole derivatives can induce the conversion of supercoiled DNA (Form I) into the nicked, relaxed circular form (Form II) and, in some cases, the linear form (Form III) scispace.comrsc.orgresearchgate.net. This indicates that the compounds can introduce single-strand or double-strand breaks in the DNA backbone. The cleavage mechanism is often oxidative, involving the generation of reactive oxygen species (ROS) such as hydroxyl radicals that attack the deoxyribose-phosphate backbone acs.orgscispace.comrsc.org. This DNA-damaging capability represents a distinct mechanism of cytotoxicity for this class of compounds researchgate.netbenthamdirect.com.

Mechanistic Insights into Biological Activity (In Vitro)

The biological effects of pyrazole derivatives are underpinned by their interactions with specific molecular targets. Biochemical assays have been instrumental in deconvoluting these mechanisms at a molecular level.

Analogs of 4-(4-Chlorophenyl)-1-p-tolyl-1H-pyrazol-5-amine have been shown to exert their biological effects through the modulation of various enzymes and signaling pathways. A primary mechanism for the anti-inflammatory effects of many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are critical for prostaglandin synthesis. rsc.org Certain pyrazole-pyridazine hybrids have demonstrated potent and selective inhibition of COX-2 over COX-1. rsc.org

Beyond the well-documented COX inhibition, aminopyrazole analogs have been identified as potent inhibitors of other protein kinases. For instance, a series of 4-amino-(1H)-pyrazole derivatives have shown significant inhibitory activity against Janus kinases (JAKs), with IC50 values in the nanomolar range for JAK1, JAK2, and JAK3. nih.gov The JAK/STAT signaling pathway is crucial for cytokine signaling, and its inhibition represents a key mechanism for immunomodulation and anti-inflammatory effects.

Furthermore, some phenylpyrazole derivatives have been identified as selective inhibitors of Myeloid Cell Leukemia 1 (MCL-1), an anti-apoptotic member of the BCL-2 family. nih.gov These compounds bind to the BH3-domain-binding pocket on the MCL-1 surface, disrupting its interaction with pro-apoptotic proteins and inducing apoptosis in cancer cells. nih.gov Another identified mechanism for pyrazole analogs, particularly 3,5-diaryl-1H-pyrazoles, is the inhibition of arylamine N-acetyltransferase (NAT) enzymes, which are involved in the metabolism of various xenobiotics and have been implicated in the activation of carcinogens. ox.ac.uk

In cellular models, the anti-inflammatory activity of pyrazole derivatives is also linked to the suppression of pro-inflammatory mediators. Studies using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages have shown that certain pyrazole-pyridazine hybrids can significantly inhibit the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and prostaglandin E2 (PGE-2). rsc.org

The relationship between the chemical structure of pyrazole analogs and their biochemical mechanism of action is a critical aspect of their development as therapeutic agents. For COX-2 inhibition, the presence and nature of substituents on the phenyl rings attached to the pyrazole core are determinant. For example, trimethoxy-substituted pyrazole-pyridazine hybrids have been found to be highly active and selective COX-2 inhibitors. rsc.org The sulfone (-SO2) group, as seen in the commercial drug Celecoxib, is also a key feature for COX-2 selectivity. mdpi.com

In the context of JAK inhibition by 4-amino-(1H)-pyrazole derivatives, the specific heterocyclic system attached to the aminopyrazole core plays a crucial role in determining potency and selectivity against different JAK isoforms. nih.gov

Structure-activity relationship (SAR) studies on 3,5-diaryl-1H-pyrazoles as NAT inhibitors revealed that the nature and position of substituents on the diaryl rings are critical for inhibitory potency. ox.ac.uk Similarly, for pyrazole-based inhibitors of the metalloproteases meprin α and β, structural variations at the 3 and 5 positions of the pyrazole ring significantly impact inhibitory activity and selectivity. While a 3,5-diphenylpyrazole scaffold shows high potency against meprin α, the introduction of acidic moieties tends to increase activity against meprin β. nih.gov

The position of the amino group on the pyrazole ring is also a key determinant of the biological activity profile. Compared to their 3-aminopyrazole and 5-aminopyrazole isomers, 4-aminopyrazole compounds have demonstrated a different spectrum of activities, with notable antioxidant and anticonvulsant properties. nih.gov For antimalarial activity in 5-aminopyrazole derivatives, an ester functionality at the 4-position of the pyrazole ring appears to be essential for activity against Plasmodium falciparum. nih.gov

In Vitro Antioxidant and Anti-inflammatory Activity Profiling

Many pyrazole derivatives, particularly aminopyrazoles, have demonstrated significant potential as antioxidant and anti-inflammatory agents in various in vitro assays.

The antioxidant capacity of these compounds is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay, the ferric reducing antioxidant power (FRAP) assay, and the oxygen radical absorbance capacity (ORAC) test. nih.govnih.gov For instance, certain 4-aminopyrazol-5-ol derivatives, developed as analogs of the antioxidant drug Edaravone, have shown pronounced antioxidant activity in these tests. mdpi.com Structure-activity analyses have indicated that the introduction of an N-phenyl substituent at position 1 can significantly enhance antioxidant effects. nih.gov

The anti-inflammatory properties of this compound analogs are often linked to their ability to inhibit COX enzymes. In vitro assays measuring the inhibition of COX-1 and COX-2 are standard for profiling these compounds. As shown in the table below, certain pyrazole derivatives exhibit potent and selective inhibition of COX-2. rsc.org

CompoundRCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
5f 3,4,5-trimethoxy>1001.50>66.67
6e 4-bromo>1002.05>48.78
6f 3,4,5-trimethoxy>1001.15>86.96
Celecoxib -500.051000

Data adapted from a study on pyrazole-pyridazine hybrids. rsc.org IC50 values represent the concentration required for 50% inhibition.

Beyond COX inhibition, these compounds have been shown to reduce the production of key inflammatory mediators in cell-based assays. rsc.org

In Vitro Antimicrobial Spectrum Analysis (Antibacterial, Antifungal)

Analogs of this compound have been investigated for their antimicrobial properties, with many derivatives showing a broad spectrum of activity against various bacterial and fungal pathogens. nih.gov

The antibacterial activity is typically assessed by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. Studies have shown that some 5-aminopyrazole derivatives exhibit moderate activity against multidrug-resistant (MDR) clinical isolates of Gram-positive bacteria, particularly of the Staphylococcus genus, with MIC values in the range of 32–64 µg/mL. nih.gov Certain pyrazole derivatives have also demonstrated activity against Mycobacterium tuberculosis. nih.gov The presence of chloro and bromo substituents on the pyrazole scaffold has been noted to increase antimicrobial activity, likely due to their lipophilic properties. mdpi.com

The table below summarizes the antibacterial activity of some pyrazole derivatives against common pathogens.

CompoundOrganismMIC (µg/mL)
3 Escherichia coli0.25
4 Streptococcus epidermidis0.25
Ciprofloxacin E. coli / S. epidermidis1

Data adapted from a study on novel pyrazole analogues. nih.gov

In terms of antifungal activity, pyrazole derivatives have been tested against a range of fungal species, including Aspergillus niger, Candida albicans, Helminthosporium oryzae, and Pyricularia oryzae. nih.govresearchgate.net Some compounds have shown significant fungicidal effects. For example, one synthesized pyrazole derivative displayed high antifungal activity against Aspergillus niger with an MIC of 1 µg/mL, which was comparable to the standard drug Clotrimazole. nih.gov Another study found that isoxazolol pyrazole carboxylate derivatives exhibited strong antifungal activity against Rhizoctonia solani, with EC50 values as low as 0.37 µg/mL. nih.gov

The table below presents the antifungal activity of a pyrazole derivative compared to a standard antifungal agent.

CompoundOrganismMIC (µg/mL)
2 Aspergillus niger1
Clotrimazole Aspergillus niger1

Data adapted from a study on novel pyrazole analogues. nih.gov

Structure Activity Relationship Sar Studies and Rational Design of 4 4 Chlorophenyl 1 P Tolyl 1h Pyrazol 5 Amine Derivatives

Systematic Exploration of Substituent Effects on Biological Modulatory Potential

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure correlates with biological function. For derivatives of 4-(4-Chlorophenyl)-1-p-tolyl-1H-pyrazol-5-amine, research has systematically explored how substitutions on the phenyl and tolyl rings, as well as modifications to the pyrazole (B372694) core and amine group, influence their biological effects.

Key findings from these explorations indicate that the nature and position of substituents are critical. For instance, introducing electron-withdrawing or electron-donating groups at various positions on the aromatic rings can significantly alter the molecule's electronic properties and, consequently, its interaction with biological targets.

Key Observations from SAR Studies:

Substituents on the 1-phenyl ring: The presence of a halogen, such as fluorine, in the ortho-position of the 1-phenyl ring has been shown to increase both binding and functional activities in some pyrazole series. researchgate.net

Substituents on the benzamide (B126) moiety: In related pyrazole-based compounds, electronegative substituents in the para-position of a benzamide group attached to the pyrazole core enhance potency. researchgate.net

Role of the 4-chlorophenyl group: The 4-chlorophenyl group at the C4 position of the pyrazole ring is often crucial for activity. Modifications to this group, such as changing the halogen or its position, can lead to significant variations in biological outcomes. In some mPGES-1 inhibitors, changing this substituent from a 4-chlorophenyl to a phenyl group resulted in a slight decrease in potency. nih.gov

The following table summarizes the general effects observed when modifying different positions of the core scaffold.

Position of SubstitutionType of SubstituentGeneral Effect on Biological Activity
1-p-tolyl ring Electron-withdrawing groups (e.g., -NO₂)Often enhances potency by altering electronic distribution.
Electron-donating groups (e.g., -OCH₃)Can increase or decrease activity depending on the target.
4-(4-Chlorophenyl) ring Halogen modification (e.g., -F, -Br)Significantly impacts binding affinity; chlorine is often optimal.
Positional Isomers (ortho-, meta-chloro)Can decrease activity compared to the para-position.
5-amine group Acylation (e.g., forming amides)Modulates polarity and hydrogen bonding potential.
AlkylationCan influence selectivity and steric interactions at the binding site.

These systematic studies provide a foundational map that guides the rational design of more effective and specific molecular agents.

Design Principles Based on Integrated Computational and In Vitro SAR Data

The rational design of novel derivatives increasingly relies on a synergistic approach that combines traditional in vitro screening with advanced computational methods. nih.govtandfonline.com This integration allows for a more efficient and targeted exploration of chemical space, reducing the time and resources required for drug discovery.

Computational techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are pivotal. nih.govnih.gov QSAR models mathematically correlate variations in chemical structure with changes in biological activity, helping to predict the potency of new, unsynthesized compounds. nih.gov Molecular docking simulates the interaction between a ligand (the pyrazole derivative) and its biological target (e.g., an enzyme or receptor), providing insights into the binding mode and the key intermolecular forces involved. nih.govnih.gov

Key Design Principles:

Target-Based Docking: By identifying the binding pocket of a target protein, researchers can design ligands that fit snugly and form specific, high-affinity interactions (e.g., hydrogen bonds, π-π stacking) with key amino acid residues. researchgate.net

Pharmacophore Modeling: This approach identifies the essential 3D arrangement of functional groups (pharmacophore) required for biological activity. New molecules are then designed to match this pharmacophoric pattern.

Binding Free Energy Calculations: Methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) are used to refine docking results and provide a more accurate estimation of binding affinity, helping to prioritize candidates for synthesis. tandfonline.comresearchgate.net

Predictive QSAR Models: Once a statistically significant QSAR model is developed, it can be used to predict the activity of a virtual library of derivatives, allowing researchers to focus synthetic efforts on the most promising candidates. nih.gov

This integrated workflow, moving from computational prediction to in vitro validation and back, creates a powerful feedback loop that accelerates the development of compounds with improved therapeutic profiles.

Development of Analog Libraries for Optimized Interaction Profiles and Selectivity

Building on the insights from SAR and computational studies, the next step is the synthesis and screening of analog libraries. researchgate.net These libraries consist of a series of compounds where specific parts of the parent molecule, this compound, are systematically varied. The goal is to fine-tune the molecule's properties to achieve higher potency and, crucially, greater selectivity for the intended biological target over others.

The generation of these libraries can be achieved through various synthetic strategies, including combinatorial chemistry, which allows for the rapid production of a large number of derivatives. nih.govresearchgate.net For example, a library can be created by reacting a common pyrazole core with a diverse set of aldehydes, amines, or acyl chlorides to explore different substituents at multiple positions simultaneously.

Strategies for Library Development:

Scaffold Decoration: This involves keeping the core pyrazole structure intact while adding a wide variety of functional groups to its peripheral positions (the "decorations"). nih.gov This is a common method for exploring the chemical space around a known active scaffold.

Parallel Synthesis: This technique enables the simultaneous synthesis of multiple compounds in separate reaction vessels, streamlining the production of a focused library of analogs.

Bioisosteric Replacement: This strategy involves replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) to improve the molecule's metabolic stability, reduce toxicity, or enhance binding affinity. For instance, a phenyl ring might be replaced with a thiophene (B33073) or pyridine (B92270) ring.

By screening these libraries against a panel of biological targets, researchers can identify analogs with optimized interaction profiles. An ideal candidate will exhibit high affinity for its intended target while showing minimal interaction with off-target proteins, which is key to reducing potential side effects. The data gathered from these screens further refines the SAR and computational models, contributing to a more comprehensive understanding of the structural requirements for both activity and selectivity. researchgate.net

Future Research Directions and Broader Academic Implications of Pyrazole 5 Amine Chemistry

Advances in Green Chemistry Approaches for Pyrazole (B372694) Synthesis

The synthesis of pyrazole derivatives, including structures analogous to 4-(4-Chlorophenyl)-1-p-tolyl-1H-pyrazol-5-amine, is undergoing a significant transformation driven by the principles of green chemistry. researchgate.netias.ac.in Traditional synthesis methods often rely on harsh reaction conditions, toxic organic solvents, and long reaction times, which contribute to environmental waste and increased costs. researchgate.netmdpi.com Modern approaches seek to mitigate these issues by employing alternative energy sources, greener solvents, and more efficient reaction designs. thieme-connect.com

Key green methodologies applicable to pyrazole synthesis include:

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to dramatically accelerate chemical reactions, often reducing reaction times from hours to minutes. benthamdirect.combeilstein-journals.orgrsc.org It allows for the use of less solvent and can lead to higher yields and better selectivity compared to conventional heating. benthamdirect.com For instance, multicomponent reactions to form pyrazole scaffolds can be efficiently conducted under microwave irradiation. mdpi.comrsc.org

Ultrasound-Assisted Synthesis: Sonication provides mechanical energy to the reaction mixture, promoting molecular agitation and accelerating reaction rates. benthamdirect.com This method is particularly useful for processes requiring milder conditions and has been successfully applied to the synthesis of various pyrazole derivatives, including pyrano[2,3-c]pyrazoles and 1,5-disubstituted pyrazoles. arabjchem.orgasianpubs.orgnih.gov

Catalyst-Free and Solvent-Free Reactions: A highly sustainable approach involves conducting reactions without a catalyst or solvent. tandfonline.com The 1,3-dipolar cycloaddition of diazo compounds to alkynes, a fundamental route to pyrazoles, can be achieved by simple heating under solvent-free conditions, affording high yields without complex purification. rsc.orgrsc.org

Aqueous Media and Green Solvents: Water is an ideal green solvent due to its availability, non-toxicity, and non-flammability. researchgate.net Numerous multicomponent reactions for synthesizing complex pyrazoles have been developed using water or water-ethanol mixtures as the reaction medium, often with the aid of catalysts like l-tyrosine (B559521) or even under catalyst-free conditions. thieme-connect.comnih.gov

These green chemistry approaches offer promising pathways for the efficient and environmentally benign production of this compound and its derivatives, facilitating sustainable research and development.

Table 1: Comparison of Green Synthesis Methods for Pyrazole Derivatives

Method Energy Source Typical Reaction Time Key Advantages Reference(s)
Conventional Heating Thermal Hours to Days Well-established protocols benthamdirect.com
Microwave Irradiation Microwave Minutes Rapid reaction rates, higher yields, reduced solvent use benthamdirect.combeilstein-journals.orgnih.gov
Ultrasound Irradiation Acoustic Cavitation Minutes to Hours Milder conditions, enhanced reaction rates benthamdirect.comnih.govnih.gov

Exploration of Novel Biological Targets through Advanced In Silico Screening and Predictive Models

Computational chemistry has become an indispensable tool for accelerating drug discovery by identifying potential biological targets for compounds like this compound. eurasianjournals.com In silico techniques such as molecular docking, virtual screening, and pharmacophore modeling allow researchers to predict how pyrazole derivatives might interact with a vast array of proteins, guiding synthesis and biological testing efforts. eurasianjournals.comnih.gov

Structure-based virtual screening (SBVS) has been used to investigate libraries of pyrazole derivatives against various protein targets implicated in diseases like cancer. nih.gov For example, pyrazoles have been computationally screened for inhibitory effects against targets including CRMP2, C-RAF, VEGFR, and c-KIT, with docking studies revealing potential binding modes and key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. nih.gov

Pharmacophore modeling is another powerful predictive tool. By analyzing a set of active compounds, a 3D model representing the essential steric and electronic features required for biological activity can be generated. nih.govnih.gov This model can then be used to screen large compound databases to identify new molecules with a high probability of being active. nih.gov For pyrazole derivatives, pharmacophore models have been developed to predict antimicrobial and anti-tubercular activity, highlighting key features like hydrogen bond donors/acceptors and hydrophobic regions that are crucial for their effects. nih.govnih.gov These predictive models are critical for rational drug design and for identifying novel therapeutic applications for existing scaffolds. frontiersin.org

Table 2: Examples of In Silico Target Identification for Pyrazole Scaffolds

Compound Class In Silico Method Potential Protein Target(s) Predicted Outcome/Interaction Reference(s)
Pyrazole Derivatives Molecular Docking CRMP2, c-Kit, VEGFR, HDAC Identification of dual inhibitors and key binding interactions nih.gov
Pyrazole-Dimedone Hybrids Pharmacophore Modeling Antimicrobial Targets Model identified one H-bond acceptor, one H-bond donor, and one hydrophobic feature as essential for activity nih.gov
Pyrazoline Derivatives Molecular Docking Bacterial Protein (7KO9), MAGE-B1 (6R7T) Prediction of antimicrobial and anti-melanoma activity with superior binding affinity scores ijfmr.com

Development of Chemical Probes for Fundamental Biological System Investigations

The inherent electronic and photophysical properties of the pyrazole scaffold make it an attractive framework for the design of chemical probes. rsc.orgnih.gov These probes are small molecules that can be used to detect, visualize, and quantify specific ions, molecules, or cellular components, providing vital information about biological processes in real-time. rsc.orgnih.gov

Pyrazole derivatives have been successfully developed as fluorescent probes for a variety of applications:

Ion Detection: The nitrogen atoms in the pyrazole ring act as excellent chelating points for metal ions. benthamdirect.com This property has been exploited to create highly sensitive and selective fluorescent sensors for cations such as Al³⁺, Cu²⁺, and Hg²⁺ in aqueous and biological samples. nih.govtandfonline.com Upon binding to the target ion, these probes exhibit a significant change in their fluorescence intensity, enabling quantification. nih.gov

Bioimaging: Fluorescent pyrazole derivatives with good cell membrane permeability and biocompatibility are valuable tools for bioimaging. nih.gov They have been used for general cell staining, labeling of specific subcellular organelles, and identifying unhealthy cells, such as cancer cell lines. nih.govbenthamdirect.com The versatility of pyrazole synthesis allows for the fine-tuning of their optical properties, including absorption and emission wavelengths, to suit different imaging applications. rsc.org

The development of probes based on the this compound scaffold could enable researchers to investigate its mechanism of action, cellular localization, and interactions with biological targets directly within living systems.

Table 3: Pyrazole-Based Fluorescent Probes and Their Applications

Probe Type Analyte Detected Key Feature/Mechanism Application Reference(s)
Acylhydrazone Pyridine (B92270)–Pyrazole Al³⁺ Chelation-enhanced fluorescence Ion sensing in solution nih.gov
Pyrazoline-based Sensor Hg²⁺ Complex formation leading to fluorescence quenching or enhancement Detection of heavy metal ions in aqueous media tandfonline.com
Pyrazole Derivative Cr(III) High binding affinity Ultra-sensitive ion detection (pM range) benthamdirect.com

Interdisciplinary Research Opportunities in Material Science and Chemical Biology

Beyond their well-documented biological and pharmacological activities, pyrazole derivatives are emerging as versatile building blocks in material science and chemical biology. mdpi.comrsc.org Their rigid, planar structure and unique electronic properties make them suitable for a range of applications where molecular-level control of function is required. nih.gov

In material science, pyrazoles are being explored for:

Organic Electronics: The electron-rich nature of the pyrazole ring makes it a candidate for use in organic light-emitting diodes (OLEDs), semiconductors, and other optoelectronic materials. rsc.orgnih.gov

Functional Dyes and Pigments: Certain pyrazole derivatives exhibit significant solvatochromic and electroluminescence properties, making them useful as brightening agents and functional dyes. rsc.org

Liquid Crystals: The structural rigidity of the pyrazole core is a desirable feature for the design of liquid crystalline materials. rsc.org

In chemical biology, the pyrazole scaffold serves as a versatile synthetic intermediate for constructing more complex molecular architectures. nih.gov Their use in multicomponent reactions allows for the rapid generation of molecular diversity, which is crucial for building libraries of compounds for high-throughput screening. rsc.org The ability to functionalize the pyrazole ring at multiple positions enables the creation of tailored molecules for probing biological systems or for developing new materials with specific properties. The intersection of pyrazole chemistry with polymer science and supramolecular chemistry opens further avenues for creating novel functional materials and systems.

Table 4: Applications of Pyrazole Derivatives in Material Science

Application Area Relevant Property of Pyrazole Scaffold Example of Use Reference(s)
Organic Electronics Electroluminescence, Semiconductor properties Organic Light-Emitting Diodes (OLEDs) rsc.org
Functional Materials Photoluminescent properties Fluorescent probes, brightening agents rsc.orgnih.gov
Advanced Materials Structural rigidity, ability to form ordered structures Liquid crystals rsc.org

Q & A

Q. Optimization Strategies :

ParameterConventional MethodOptimized Method (Microwave)
Reaction Time24–48 hours30–60 minutes
Yield50–65%75–85%
SolventEthanol/DMFSolvent-free or ethanol
Data derived from .

What analytical techniques are critical for structural validation of this compound?

Q. Basic

  • X-ray crystallography : Determines precise bond lengths, angles, and crystal packing. For example, dihedral angles between the pyrazole ring and substituents (e.g., 18.23° for chlorophenyl groups) confirm conjugation .
  • Spectroscopy :
    • NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm).
    • IR : Identifies N–H stretching (~3400 cm⁻¹) and C=O/C=N vibrations (~1650 cm⁻¹) .

How can researchers resolve discrepancies in crystallographic data across studies?

Advanced
Discrepancies in bond lengths or angles (e.g., C–N variations of ±0.02 Å) may arise from temperature-dependent lattice effects or refinement protocols. Methodological steps:

Data Re-refinement : Use SHELX (e.g., SHELXL for small-molecule refinement) with updated constraints .

Validation Tools :

  • Mercury CSD : Compare packing motifs and void analysis to identify polymorphic variations .
  • PLATON : Check for missed symmetry or twinning .

Temperature Calibration : Ensure data collection at consistent temperatures (e.g., 100 K vs. 173 K) to reduce thermal motion artifacts .

What strategies improve bioactivity in pyrazole-5-amine analogs?

Advanced
Bioactivity optimization involves substituent engineering guided by structure-activity relationship (SAR) studies:

  • Halogenation : Introducing 4-chlorophenyl or 4-fluorophenyl groups enhances receptor binding affinity (e.g., cannabinoid receptor ligands) .
  • Heterocyclic Fusion : Pyrazolo[4',3':5,6]pyrido[2,3-d]pyrimidine-dione derivatives show improved antibacterial activity via increased π-π stacking .
  • Pharmacophore Modeling : Use software like AutoDock to predict interactions with target proteins (e.g., CCK1 receptors) .

How are intermolecular interactions analyzed in crystal structures?

Advanced
Key steps for analyzing packing motifs:

Software Tools :

  • Mercury CSD : Visualize C–H⋯O/N and π-π interactions (e.g., distance thresholds: 3.5 Å for H-bonds) .
  • ORTEP-III : Generate anisotropic displacement ellipsoids to assess thermal motion .

Quantitative Metrics :

  • Hirshfeld Surfaces : Calculate contact percentages (e.g., 12% H⋯Cl contacts in chlorophenyl derivatives) .
  • Packing Coefficients : Evaluate density (e.g., 0.75–0.85 for triclinic systems) .

How to troubleshoot low yields in multi-step syntheses?

Advanced
Common issues and solutions:

  • Intermediate Instability : Use protective groups (e.g., Boc for amines) during thiourea-to-tetrazole conversions .
  • Byproduct Formation :
    • Chromatography : Employ gradient elution (hexane/EtOAc 8:1 to 1:1) for polar impurities.
    • Recrystallization : Optimize solvent pairs (e.g., ethanol/water for pyrazolones) .
  • Catalyst Screening : Test Pd/C or CuI for Suzuki couplings in diarylpyrazole formation .

What computational methods predict physicochemical properties?

Q. Advanced

  • LogP Calculation : Use ChemAxon or Molinspiration to estimate lipophilicity (e.g., LogP ~3.2 for 4-chlorophenyl analogs) .
  • Solubility Prediction : COSMO-RS models correlate with experimental solubility in DMSO (>10 mM) .
  • Toxicity Profiling : ADMET Predictor identifies hepatotoxicity risks via cytochrome P450 inhibition assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.